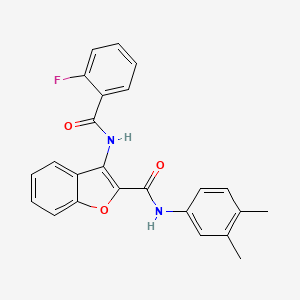

![molecular formula C16H14N2O2 B6513083 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 116594-84-4](/img/structure/B6513083.png)

2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Übersicht

Beschreibung

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Several derivatives of isoindoline are found in nature and some synthetic derivatives are commercially valuable drugs .

Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .Molecular Structure Analysis

The parent compound of isoindoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can vary depending on the specific compound. For example, isoindoline itself has a molecular formula of C8H9N and a molar mass of 119.167 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

Anticancer Properties

The indole scaffold has been explored for its potential in cancer treatment. Notably, pomalidomide , a derivative of indole, exhibits antitumor effects and direct antimyeloma activity when administered alongside low-dose dexamethasone .

Immunomodulation

Indole derivatives may modulate the immune systemPomalidomide is known for its immunomodulatory properties, making it relevant in various therapeutic contexts .

Antiangiogenic Effects

Pomalidomide: also possesses antiangiogenic properties, which can be valuable in cancer therapy by inhibiting blood vessel formation in tumors .

Other Applications

Beyond the mentioned fields, indole derivatives have been studied for their antioxidant, antitubercular, antidiabetic, and antimalarial activities . These diverse properties underscore their potential for newer therapeutic possibilities.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that indole derivatives can influence a variety of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It is known that isoindoline-1,3-dione (phthalimide) derivatives, which this compound is a part of, are neutral and hydrophobic, allowing them to pass through the living membrane in vivo . This suggests that the compound could have favorable bioavailability.

Result of Action

It is known that certain isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells . This suggests that the compound could potentially induce cell death in certain types of cancer cells.

Action Environment

It is known that the biological activities of indole derivatives can be influenced by a variety of factors . This suggests that environmental factors could potentially modulate the action, efficacy, and stability of the compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-methylanilino)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFGNBHSUHBBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185765 | |

| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116594-84-4 | |

| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116594-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

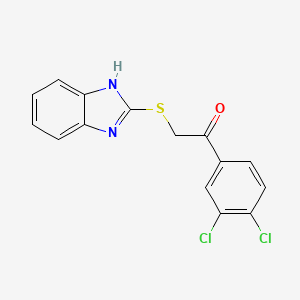

![1-[(furan-2-yl)methyl]-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6513000.png)

![N-(3-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6513011.png)

![N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6513017.png)

![N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6513023.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6513044.png)

![3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513060.png)

![3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6513065.png)

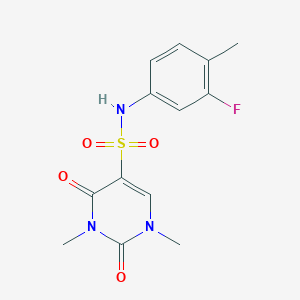

![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide](/img/structure/B6513067.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6513072.png)

![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6513097.png)